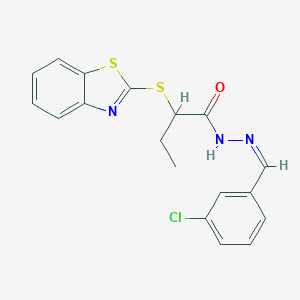![molecular formula C26H21N5O3 B449641 5-ETHOXY-N'~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE](/img/structure/B449641.png)
5-ETHOXY-N'~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ETHOXY-N’~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of oxazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHOXY-N’~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include 1-naphthyl, phenyl, and pyrazole derivatives, which undergo condensation reactions to form the desired oxazole ring.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, oxazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar activities, making it a candidate for drug discovery and development.
Medicine
Medicinally, compounds like 5-ETHOXY-N’~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
作用機序
The mechanism of action of 5-ETHOXY-N’~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
1,3-Oxazole Derivatives: Other compounds with the oxazole ring structure.
Pyrazole Derivatives: Compounds containing the pyrazole ring.
Naphthyl Derivatives: Compounds with the naphthyl group.
Uniqueness
What sets 5-ETHOXY-N’~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C26H21N5O3 |
|---|---|
分子量 |
451.5g/mol |
IUPAC名 |
5-ethoxy-N-[(E)-(1-naphthalen-1-yl-3-phenylpyrazol-4-yl)methylideneamino]-1,3-oxazole-2-carboxamide |
InChI |
InChI=1S/C26H21N5O3/c1-2-33-23-16-27-26(34-23)25(32)29-28-15-20-17-31(30-24(20)19-10-4-3-5-11-19)22-14-8-12-18-9-6-7-13-21(18)22/h3-17H,2H2,1H3,(H,29,32)/b28-15+ |
InChIキー |
IMDRGFHWPZUSTP-RWPZCVJISA-N |
異性体SMILES |
CCOC1=CN=C(O1)C(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
SMILES |
CCOC1=CN=C(O1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
正規SMILES |
CCOC1=CN=C(O1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-chlorobenzylidene)propanohydrazide](/img/structure/B449559.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1-phenylethylidene)propanohydrazide](/img/structure/B449562.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{3-nitrobenzylidene}propanohydrazide](/img/structure/B449565.png)

![1-(1-adamantyl)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-2-propen-1-one](/img/structure/B449567.png)
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B449570.png)

![3-{3-[(2-Cyclohexylphenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxy-2-naphthyl)-2-propen-1-one](/img/structure/B449572.png)
![METHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE](/img/structure/B449574.png)
![METHYL 4-{3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B449575.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B449576.png)
![ETHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE](/img/structure/B449580.png)
![Methyl 4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B449581.png)
![ETHYL 2,7,7-TRIMETHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE](/img/structure/B449582.png)
